3-Fluoro-2-morpholinopyridine-4-boronic acid
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Overview
Description
3-Fluoro-2-morpholinopyridine-4-boronic acid: is a boronic acid derivative with the molecular formula C9H12BFN2O3 . This compound is notable for its incorporation of a fluorine atom, a morpholine ring, and a boronic acid group attached to a pyridine ring. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-morpholinopyridine-4-boronic acid typically involves the introduction of the boronic acid group to a fluorinated pyridine derivative. One common method includes the reaction of 3-fluoro-2-morpholinopyridine with a boron-containing reagent under controlled conditions. The reaction often employs palladium catalysts and bases such as potassium acetate to facilitate the formation of the boronic acid group .
Industrial Production Methods: Industrial production of boronic acids, including this compound, often utilizes scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, ensuring high purity and yield. The use of automated systems and advanced reaction monitoring techniques further enhances the efficiency of industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-2-morpholinopyridine-4-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.
Substitution Reactions: The fluorine atom and morpholine ring can undergo nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate, to facilitate transmetalation.
Oxidizing and Reducing Agents: For altering the oxidation state of the compound.
Major Products:
Scientific Research Applications
Chemistry: 3-Fluoro-2-morpholinopyridine-4-boronic acid is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling. This makes it valuable in the synthesis of complex organic molecules and natural products .
Biology and Medicine: In biological research, boronic acids are explored for their potential as enzyme inhibitors and drug candidates. The unique structure of this compound allows it to interact with biological targets, making it a candidate for drug discovery and development .
Industry: The compound is used in the development of advanced materials, including polymers and electronic materials. Its ability to form stable bonds with various substrates makes it useful in material science applications .
Mechanism of Action
The mechanism of action of 3-Fluoro-2-morpholinopyridine-4-boronic acid primarily involves its role as a boronic acid in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds. The fluorine atom and morpholine ring can also participate in various interactions, enhancing the compound’s reactivity and specificity .
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
4-Methoxyphenylboronic Acid: Another boronic acid derivative with different substituents on the aromatic ring.
Uniqueness: 3-Fluoro-2-morpholinopyridine-4-boronic acid is unique due to its combination of a fluorine atom, morpholine ring, and boronic acid group. This structure imparts distinct reactivity and specificity, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
(3-fluoro-2-morpholin-4-ylpyridin-4-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFN2O3/c11-8-7(10(14)15)1-2-12-9(8)13-3-5-16-6-4-13/h1-2,14-15H,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEINPUABSQWEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)N2CCOCC2)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681751 |
Source
|
Record name | [3-Fluoro-2-(morpholin-4-yl)pyridin-4-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-28-8 |
Source
|
Record name | B-[3-Fluoro-2-(4-morpholinyl)-4-pyridinyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-Fluoro-2-(morpholin-4-yl)pyridin-4-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40681751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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